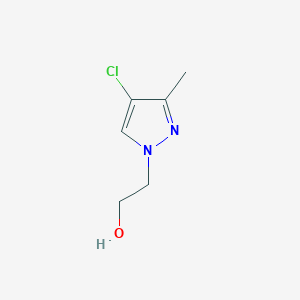
2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a 2-methyl group and a prop-2-en-1-yl group attached to the aziridine ring, along with two carboxylate groups. The stereochemistry is specified as (2S), indicating the spatial arrangement of the substituents around the aziridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino alcohol with a diester, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted aziridines with different functional groups.
科学研究应用
2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various intermediates. These intermediates can then participate in further chemical reactions, depending on the specific conditions and reagents used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
相似化合物的比较
Similar Compounds
Aziridine-2-carboxylate: Similar in structure but lacks the 2-methyl and prop-2-en-1-yl groups.
N-methylaziridine: Contains a methyl group on the nitrogen atom but lacks the carboxylate groups.
2-methylaziridine: Similar but lacks the carboxylate groups and the prop-2-en-1-yl group.
Uniqueness
2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry. The presence of both carboxylate groups and the prop-2-en-1-yl group, along with the (2S) configuration, gives it distinct chemical properties and reactivity compared to other aziridine derivatives.
属性
IUPAC Name |
2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHDKNETSXTJZ-AADKRJSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine](/img/structure/B2515110.png)
![(2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
![4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2515117.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2515119.png)
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)
![N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide](/img/structure/B2515125.png)
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

